molecular formula C20H22O6 B094434 Triethylene glycol dibenzoate CAS No. 120-56-9

Triethylene glycol dibenzoate

Cat. No.: B094434
CAS No.: 120-56-9
M. Wt: 358.4 g/mol
InChI Key: AHSGHEXYEABOKT-UHFFFAOYSA-N
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Description

Triethylene glycol dibenzoate is an organic compound with the molecular formula C20H22O6. It is a colorless to pale yellow liquid that is used primarily as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is known for its low volatility and excellent compatibility with various polymers, making it a valuable additive in the production of flexible plastics.

Scientific Research Applications

Triethylene glycol dibenzoate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible polymers, such as polyvinyl chloride (PVC) and polyurethane. It enhances the flexibility and durability of these materials.

    Biology: Employed as a solvent and dispersing agent in various biological assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems due to its low toxicity and biocompatibility.

    Industry: Utilized as a lubricant, emulsifying agent, and dispersing agent in various industrial processes

Future Directions

TEGDB is a promising green plasticizer with low toxicity and excellent plasticizing properties . It is being explored as a potential replacement for traditional plasticizers like DEHP . Its use in various applications, including PVC plastisols, is expected to increase in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylene glycol dibenzoate is typically synthesized through the esterification of triethylene glycol with benzoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction can be represented as follows:

C6H5COOH+HOCH2CH2OCH2CH2OCH2CH2OHC6H5COOCH2CH2OCH2CH2OCH2CH2OCOC6H5+H2O\text{C}_6\text{H}_5\text{COOH} + \text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{COOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCOC}_6\text{H}_5 + \text{H}_2\text{O} C6​H5​COOH+HOCH2​CH2​OCH2​CH2​OCH2​CH2​OH→C6​H5​COOCH2​CH2​OCH2​CH2​OCH2​CH2​OCOC6​H5​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous esterification of triethylene glycol with benzoic acid in the presence of a catalyst. The reaction mixture is heated to a temperature range of 90 to 130 degrees Celsius and maintained for several hours to ensure complete conversion. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Triethylene glycol dibenzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other alcohols or acids.

Common Reagents and Conditions

    Esterification: Benzoic acid, triethylene glycol, acid catalyst (e.g., sulfuric acid), reflux conditions.

    Hydrolysis: Water, base catalyst (e.g., sodium hydroxide), elevated temperature.

    Transesterification: Alcohols or acids, base or acid catalyst, elevated temperature.

Major Products Formed

    Esterification: this compound and water.

    Hydrolysis: Triethylene glycol and benzoic acid.

    Transesterification: New esters formed by exchanging the ester groups with other alcohols or acids.

Mechanism of Action

The primary mechanism of action of triethylene glycol dibenzoate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This results in enhanced workability and durability of the plasticized material. The molecular targets include the polymer chains themselves, where the plasticizer molecules interact with the polymer matrix to achieve the desired effect .

Comparison with Similar Compounds

Similar Compounds

  • Diethylene glycol dibenzoate
  • Dipropylene glycol dibenzoate
  • Polyethylene glycol dibenzoate
  • Glyceryl tribenzoate

Uniqueness

Triethylene glycol dibenzoate is unique among its similar compounds due to its specific molecular structure, which provides a balance of flexibility, low volatility, and compatibility with various polymers. Compared to diethylene glycol dibenzoate and dipropylene glycol dibenzoate, this compound offers improved performance in terms of plasticizing efficiency and stability. Its low levels of volatile organic compounds (VOC) and mild odor make it a preferred choice in applications where these properties are critical .

Properties

IUPAC Name

2-[2-(2-benzoyloxyethoxy)ethoxy]ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c21-19(17-7-3-1-4-8-17)25-15-13-23-11-12-24-14-16-26-20(22)18-9-5-2-6-10-18/h1-10H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSGHEXYEABOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCCOCCOC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029611
Record name Ethylenebis(oxyethylene) dibenzoate
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, 1,1'-dibenzoate
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CAS No.

120-56-9
Record name Ethanol, 2,2′-[1,2-ethanediylbis(oxy)]bis-, 1,1′-dibenzoate
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Record name Benzoflex T 150
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Record name Triethylene glycol dibenzoate
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Record name Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, 1,1'-dibenzoate
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Record name Ethylenebis(oxyethylene) dibenzoate
Source EPA DSSTox
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Record name Ethylenebis(oxyethylene) dibenzoate
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Record name TRIETHYLENE GLYCOL DIBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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